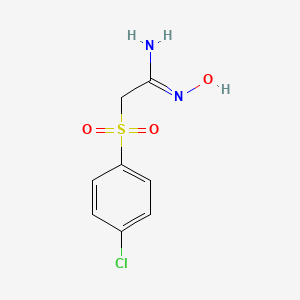

(4-Chlorophenylsulfonyl)acetamidoxime

Description

Contextualization within Amidoxime (B1450833) Chemistry

Amidoximes are a unique class of organic compounds characterized by the presence of both a hydroxyimino group and an amino group attached to the same carbon atom nih.gov. This functional group arrangement makes them versatile building blocks in synthetic chemistry, particularly for the creation of various heterocyclic systems nih.govresearchgate.net.

The scientific interest in amidoximes extends far beyond their synthetic utility. They are recognized as important pharmacophores, which are molecular features responsible for a drug's pharmacological activity. The amidoxime moiety is often considered a bioisostere of the carboxylic acid group, meaning it can replace a carboxylic acid in a drug candidate without losing the desired biological effect, sometimes even enhancing it nih.govresearchgate.net. This has led to the successful development of drug candidates containing the amidoxime group with properties such as cardiotonic and antiarthritic effects nih.govresearchgate.net.

One of the key biological properties of amidoximes is their ability to act as nitric oxide (NO) donors nih.govnih.gov. In the body, certain enzymes can metabolize amidoximes, leading to the release of NO, a critical signaling molecule involved in various physiological processes, including blood pressure regulation and vasodilation nih.govresearchgate.net. This has made amidoximes attractive for the development of prodrugs that can deliver NO to specific tissues researchgate.net.

Furthermore, amidoximes and their derivatives have demonstrated a remarkably broad spectrum of biological activities, as detailed in the table below.

Table 1: Reported Biological Activities of Amidoxime-Containing Compounds

| Biological Activity Category | Specific Actions |

|---|---|

| Antimicrobial | Antibacterial, Antifungal, Antiviral, Antituberculotic nih.govresearchgate.net |

| Antiproliferative | Antineoplastic (Anticancer) nih.govresearchgate.net |

| Cardiovascular | Antihypertensive, Antiarrhythmic, Antiaggregatory (NO donors) nih.govresearchgate.net |

| Anti-inflammatory | Anti-inflammatory, Antioxidant nih.govresearchgate.net |

| Central Nervous System | Anxiolytic-Antidepressant nih.gov |

| Other | Insecticidal, Herbicidal, Plant growth regulatory nih.govresearchgate.net |

Overview of Sulfonyl-Containing Biologically Active Scaffolds

The sulfonyl group (—SO₂—) is a cornerstone in modern drug design and medicinal chemistry nih.govacs.org. Compounds containing this functional group, particularly sulfonamides and sulfones, constitute a significant portion of commercially available therapeutic agents nih.govnih.govresearchgate.net. There are currently over 150 FDA-approved drugs that feature a sulfur(VI) moiety like the sulfonyl group nih.gov.

The widespread use of the sulfonyl group stems from its unique physicochemical properties. It is a strong electron-withdrawing group, is chemically stable, and can act as a hydrogen bond acceptor, allowing it to form strong interactions with biological targets like proteins and enzymes nih.govresearchgate.netresearchgate.net. The introduction of a sulfonyl group into a molecule can favorably modulate its properties, including:

Binding Affinity : By forming hydrogen bonds, it can enhance the binding of a drug to its target receptor researchgate.net.

Solubility and Polarity : It can increase the polarity of a molecule, which can affect its solubility and how it is distributed in the body researchgate.net.

Metabolic Stability : It can be used to block sites on a molecule that are susceptible to metabolic breakdown, thereby prolonging the drug's action researchgate.net.

The biological activities associated with sulfonyl-containing compounds are exceptionally diverse, ranging from the famous antibacterial "sulfa drugs" to treatments for chronic modern diseases.

Table 2: Selected Therapeutic Applications of Sulfonyl-Containing Drugs

| Therapeutic Area | Drug Class/Example | Primary Function |

|---|---|---|

| Infectious Diseases | Antibacterial Sulfonamides (e.g., Sulfamethoxazole) nih.gov | Inhibit folic acid synthesis in bacteria youtube.com |

| Diabetes | Sulfonylureas (e.g., Glyburide) researchgate.netopenaccesspub.org | Stimulate insulin release openaccesspub.org |

| Inflammation | COX-2 Inhibitors (e.g., Celecoxib) | Anti-inflammatory nih.gov |

| Cancer | Anticancer agents | Inhibit tumor growth nih.govresearchgate.net |

| Cardiovascular | Diuretics, Antihypertensives | Reduce blood pressure nih.govresearchgate.net |

| Virology | Antiviral agents (e.g., HIV Protease Inhibitors) nih.gov | Inhibit viral replication |

| Neurology | Anticonvulsants | Control seizures nih.govebsco.com |

Rationale for Research Interest in (4-Chlorophenylsulfonyl)acetamidoxime

The rationale for the academic investigation of this compound is rooted in the chemical principle of molecular hybridization. This drug design strategy involves combining two or more pharmacophores into a single hybrid molecule. The goal is to create a new compound that may possess enhanced activity, a novel mechanism of action, or a more desirable pharmacological profile compared to the parent molecules.

In this specific case, the hybrid molecule consists of:

An acetamidoxime (B1239325) core : This component brings the potential for a wide array of biological activities, as outlined in section 1.1, including potential antimicrobial, anticancer, and cardiovascular effects. Its ability to act as a nitric oxide donor is also a key feature of interest nih.govresearchgate.net.

A (4-chlorophenyl)sulfonyl group : This moiety contributes the well-established benefits of the sulfonyl group, such as strong target binding and improved metabolic stability researchgate.net. The 4-chloro substitution on the phenyl ring is a common tactic in medicinal chemistry used to modulate the electronic properties and lipophilicity of the molecule, which can significantly influence its absorption, distribution, and potency.

By synthesizing this compound, researchers aim to explore the potential synergistic effects between these two pharmacophores. The research seeks to answer whether this specific combination can lead to a molecule with potent and selective biological activity, potentially in areas such as cancer, inflammation, or infectious diseases, leveraging the proven strengths of both the amidoxime and sulfonyl scaffolds.

Historical Perspectives in Sulfonyl-Amidoxime Research

The historical context for research into sulfonyl-amidoxime compounds is built upon the separate, but parallel, development of sulfonamides and amidoximes as medically relevant molecules.

The era of sulfonamide drugs began dramatically in the 1930s with the discovery of Prontosil, the first broadly effective systemic antibacterial agent youtube.comwikipedia.orgresearchgate.net. This discovery, which earned Gerhard Domagk a Nobel Prize, revolutionized medicine and saved countless lives before the widespread availability of penicillin youtube.comopenaccesspub.orgwikipedia.org. The subsequent realization that Prontosil was a prodrug that metabolized to the active compound sulfanilamide (B372717), a molecule synthesized decades earlier, led to a surge in the development of various "sulfa drugs" ebsco.comwikipedia.org. This established the sulfonamide group as a premier pharmacophore in medicinal chemistry.

The study of amidoximes has a similarly long, though less explosive, history. The first synthesis of an amidoxime (formamidoxime) was reported in 1873, with its chemical structure being correctly proposed in 1884 researchgate.netnih.gov. For many years, research focused primarily on their chemical properties and synthetic utility. However, over time, their extensive biological potential was uncovered, leading to a growing interest in their application as therapeutic agents, particularly in the late 20th and early 21st centuries nih.govresearchgate.net.

The deliberate combination of these two functional groups into sulfonyl-amidoxime structures is a more recent development, representing a logical progression in medicinal chemistry. While early academic reviews of amidoxime chemistry date back to the 1960s, the focused synthesis and biological evaluation of molecules containing both a sulfonyl and an amidoxime group have gained traction in more recent decades as part of the ongoing search for novel bioactive compounds acs.org. This research leverages the rich historical knowledge of both parent scaffolds to create new chemical entities with therapeutic potential.

Structure

3D Structure

Properties

CAS No. |

70661-64-2 |

|---|---|

Molecular Formula |

C8H9ClN2O3S |

Molecular Weight |

248.69 g/mol |

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

InChI Key |

RJWJKIYKFMICDI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Cl |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)(=O)C/C(=N\O)/N)Cl |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorophenylsulfonyl Acetamidoxime

Established Synthetic Routes and Reaction Conditions

The primary and most direct synthesis of (4-Chlorophenylsulfonyl)acetamidoxime hinges on the reaction of a key precursor, 4-chlorophenylsulfonylacetonitrile (B156776), with hydroxylamine (B1172632). This established route is characterized by its specificity and efficiency in forming the desired amidoxime (B1450833) functional group.

Precursor Synthesis and Functionalization

The immediate precursor required for the synthesis of this compound is 4-chlorophenylsulfonylacetonitrile. The synthesis of such sulfones can be achieved through several established methods in organic chemistry. A common approach is the Friedel-Crafts-type reaction, where an arene is reacted with a sulfonyl chloride in the presence of a Lewis acid catalyst. nih.gov In this case, chlorobenzene (B131634) could be reacted with a suitable sulfonylating agent to introduce the sulfonyl group.

Another prevalent method for constructing sulfones is the oxidation of corresponding sulfides or sulfoxides. nih.gov This would involve the initial synthesis of a sulfide (B99878) containing the 4-chlorophenyl and the acetonitrile (B52724) moieties, followed by a controlled oxidation step to yield the sulfone.

Recent advancements in sulfone synthesis also include methods that are considered more sustainable, such as those utilizing sulfonyl hydrazides as a stable and environmentally benign source of the sulfonyl group. tandfonline.com These reactions can be carried out under various conditions, including oxidative, thermal, or metal-catalyzed environments. tandfonline.com

A plausible synthetic route to 4-chlorophenylsulfonylacetonitrile is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-chlorothiophenol, Chloroacetonitrile | Base (e.g., NaH), Solvent (e.g., THF) | 2-((4-chlorophenyl)thio)acetonitrile |

| 2 | 2-((4-chlorophenyl)thio)acetonitrile | Oxidizing agent (e.g., m-CPBA, H₂O₂), Solvent (e.g., CH₂Cl₂) | 4-chlorophenylsulfonylacetonitrile |

Amidoxime Formation Reactions and Mechanistic Considerations

The conversion of the nitrile group in 4-chlorophenylsulfonylacetonitrile to an amidoxime is the pivotal step in the synthesis of the title compound. This transformation is typically achieved by reacting the nitrile with hydroxylamine (NH₂OH). nih.gov The reaction is generally carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), to generate free hydroxylamine in situ. nih.gov

A specific reported synthesis of this compound involves dissolving 4-chlorophenylsulfonylacetonitrile in ethanol (B145695), followed by the addition of an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

The mechanism of amidoxime formation from a nitrile and hydroxylamine is a well-studied nucleophilic addition reaction. The reaction proceeds via the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This is followed by proton transfer steps to yield the final amidoxime product. rsc.org The presence of electron-withdrawing groups on the nitrile, such as the 4-chlorophenylsulfonyl group, can activate the nitrile towards nucleophilic attack. rsc.org However, this can sometimes lead to the formation of amide by-products. rsc.orgrsc.org

The general mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the carbon atom of the nitrile.

Proton Transfer: A proton is transferred from the hydroxylamine nitrogen to the nitrile nitrogen, forming a zwitterionic intermediate.

Tautomerization: The intermediate tautomerizes to form the stable amidoxime structure.

| Reactant | Reagents | Solvent | Product |

| 4-chlorophenylsulfonylacetonitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol/Water | This compound |

Isolation and Purification Techniques for Research-Grade Material

The purification of the synthesized this compound is crucial to obtain a research-grade material. Standard laboratory techniques are employed for this purpose. After the reaction is complete, the crude product may precipitate out of the reaction mixture or can be obtained by removal of the solvent under reduced pressure.

Common purification methods for amidoximes include:

Recrystallization: This is a widely used technique for purifying solid compounds. A suitable solvent or solvent system is chosen in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures. For amidoximes, solvents like ethanol, dioxane, or mixtures with water can be effective. researchgate.net Inert fluorocarbon solvents have also been reported for the recrystallization of amidoximes. google.com

Column Chromatography: For more challenging purifications, column chromatography is employed. A stationary phase, typically silica (B1680970) gel, is used, and a mobile phase (eluent) is passed through the column. researchgate.net The choice of eluent is critical for achieving good separation. A mixture of ethyl acetate (B1210297) and n-hexane or petroleum ether is often a good starting point for the purification of amidoxime derivatives. researchgate.net The progress of the purification can be monitored by thin-layer chromatography (TLC). researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable production methods.

Solvent Selection and Minimization Strategies

The choice of solvent is a key aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. For the synthesis of amidoximes, greener alternatives to traditional solvents like methanol (B129727) and ethanol are being explored. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. tandfonline.com The synthesis of arylamidoximes has been successfully demonstrated in water with triethylamine as a base at room temperature, offering advantages such as good yields, easier work-up, and shorter reaction times. tandfonline.com

Solvent-free synthesis under ultrasonic irradiation is another green approach that has been applied to the synthesis of amidoximes from nitriles and hydroxylamine, resulting in short reaction times and high yields. nih.gov

Catalyst Development for Environmentally Benign Production

The development of efficient and environmentally friendly catalysts is a cornerstone of green chemistry. In the context of the precursor synthesis, replacing stoichiometric Lewis acids in Friedel-Crafts reactions with reusable solid acid catalysts can significantly reduce waste.

For the amidoxime formation step, while the reaction is often base-mediated, exploring catalytic systems that can operate under milder conditions and with higher atom economy would be beneficial. Furthermore, the use of natural acids as catalysts for the synthesis of oximes has been reported, presenting an interesting avenue for greener amidoxime synthesis. ijprajournal.com

For the synthesis of the sulfone precursor, greener methods are also being developed. For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant for converting thiols to sulfonyl chlorides in sustainable solvents has been reported as a general, mild, and eco-friendly strategy for sulfonamide synthesis, which shares intermediates with sulfone synthesis. rsc.org Another approach involves the use of sulfonyl hydrazides, which are stable and non-toxic, as a source for the sulfonyl group. tandfonline.com

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Use of Water as Solvent | Amidoxime formation | Reduced toxicity, improved safety, easier work-up. tandfonline.com |

| Ultrasonic Irradiation | Amidoxime formation | Reduced reaction times, high yields, solvent-free conditions. nih.gov |

| Use of Sulfonyl Hydrazides | Precursor (sulfone) synthesis | Stable, non-toxic reagent, environmentally friendly. tandfonline.com |

| Natural Acid Catalysts | Amidoxime formation | Renewable resource, potentially milder reaction conditions. ijprajournal.com |

Atom Economy and Process Efficiency Metrics

A plausible and common route to synthesize sulfonamides involves the reaction of a sulfonyl chloride with an amine. For this compound, a hypothetical two-step synthesis can be proposed. First, the reaction of 4-chlorophenylsulfonyl chloride with aminoacetonitrile, followed by the reaction of the resulting nitrile with hydroxylamine to form the amidoxime moiety.

While AE is a useful starting point, other metrics like Process Mass Intensity (PMI) , Environmental Factor (E-Factor) , and Reaction Mass Efficiency (RME) offer a more practical assessment by accounting for all materials used in a process, including solvents, reagents, and processing aids. acsgcipr.orgacs.org PMI is defined as the total mass of all materials (raw materials, solvents, process water, etc.) used to produce a specified mass of the final product. acsgcipr.org In the pharmaceutical industry, PMI is a key metric used to drive more sustainable processes, as it highlights the significant contribution of solvents and other processing materials to waste generation. acs.orgacs.org

Table 1: Key Process Efficiency Metrics

| Metric | Formula | Description |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | Measures the percentage of reactant atoms that become part of the final product. |

| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Mass of Product (kg) | A holistic metric that includes all materials used (reactants, solvents, workup chemicals) relative to the product mass. acsgcipr.org |

| E-Factor | (Total Mass of Waste (kg) / Mass of Product (kg)) | Quantifies the amount of waste generated per unit of product. It is related to PMI (E-Factor = PMI - 1). |

| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | Relates the mass of the final product to the mass of all reactants used, providing a more practical measure than AE. |

Optimization of Synthetic Pathways for Research Scale

For a compound intended for research, particularly in biological or medicinal chemistry, obtaining high-purity material in sufficient quantities (milligrams to grams) is paramount. This requires careful optimization of the synthetic route.

The formation of the sulfonamide bond is a critical step in the proposed synthesis. The yield of this reaction can be highly dependent on several parameters. A systematic study, often employing Design of Experiments (DoE) methodology, would be conducted to identify the optimal conditions. Key parameters to investigate include the choice of base, solvent, reaction temperature, and stoichiometry. The base is crucial for scavenging the HCl generated, while the solvent can influence the solubility of reactants and the reaction rate.

Table 2: Hypothetical Reaction Parameter Study for Sulfonamide Formation

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Triethylamine (1.2) | Dichloromethane (B109758) | 25 | 12 | 65 |

| 2 | Pyridine (B92270) (1.2) | Dichloromethane | 25 | 12 | 72 |

| 3 | Pyridine (1.2) | Acetonitrile | 25 | 12 | 78 |

| 4 | Pyridine (1.2) | Acetonitrile | 50 | 6 | 85 |

| 5 | Diisopropylethylamine (1.2) | Tetrahydrofuran | 25 | 12 | 75 |

| 6 | Potassium Carbonate (1.5) | Acetonitrile | 80 | 4 | 81 |

This hypothetical data illustrates that screening different bases, solvents, and temperatures can lead to significant improvements in yield. For instance, moving from triethylamine to the less nucleophilic pyridine might improve the yield (Entry 2 vs. 1), and further optimization of solvent and temperature could push the yield higher (Entry 4).

For any research compound, especially those intended for biological screening, high purity is non-negotiable. Impurities can arise from unreacted starting materials, side reactions (e.g., hydrolysis of the sulfonyl chloride), or byproducts from the base. Standard purification techniques such as flash column chromatography or recrystallization would be employed to isolate the target compound. Purity would be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

A significant consideration for this compound is the stereochemistry of the amidoxime group. Amidoximes can exist as (E) and (Z) isomers about the C=N double bond. researchgate.netacs.org These isomers may have different physical properties, stabilities, and, crucially, different biological activities. researchgate.net Therefore, controlling and characterizing the stereochemistry is vital.

The synthesis conditions, particularly the pH and temperature during the reaction with hydroxylamine, can influence the isomeric ratio. nih.gov Characterization of the resulting isomer or mixture of isomers is typically achieved using advanced NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify which protons are close in space, allowing for an unambiguous assignment of the (E) or (Z) configuration. For preclinical research, it is often necessary to either isolate the single, more active isomer or to produce a consistent isomeric ratio for all batches.

Transitioning a synthesis from a small laboratory scale (milligram to gram) to a preclinical research batch (multi-gram to kilogram) presents numerous challenges. pharmafeatures.compharmaceuticalprocessingworld.com A process that is successful on the bench may not be directly translatable to a larger scale. drugdiscoverytrends.com

Key considerations for the scale-up of this compound synthesis include:

Thermal Safety: The reaction to form the sulfonamide can be exothermic. What is easily dissipated in a small flask can lead to a dangerous temperature runaway in a large reactor. neulandlabs.com Calorimetry studies may be required to assess the reaction's thermal profile and ensure adequate cooling capacity.

Reagent Selection and Stoichiometry: Expensive or hazardous reagents used at the lab scale may need to be replaced with more cost-effective and safer alternatives. chemtek.co.in For example, a transition from a chlorinated solvent like dichloromethane to a greener solvent like 2-methyltetrahydrofuran (B130290) might be investigated.

Work-up and Isolation: Procedures like liquid-liquid extraction and solvent evaporation become more complex and time-consuming at a larger scale. Crystallization is often the preferred method for isolation and purification at scale, as it can be more efficient than chromatography. Developing a robust crystallization process that consistently yields the desired polymorph and particle size is critical. drugdiscoverytrends.com

Impurity Profile: The impurity profile can change upon scale-up. pharmafeatures.com Minor side products at a small scale can become significant issues in larger batches due to prolonged reaction times or less efficient mixing. neulandlabs.com A thorough understanding of impurity formation is necessary to maintain batch-to-batch consistency.

Table 3: Scale-Up Challenges and Mitigation Strategies

| Challenge | Potential Issue | Mitigation Strategy |

| Heat Transfer | Exothermic reaction leading to temperature runaway and side product formation. neulandlabs.com | Perform reaction calorimetry (RC1) studies; control reagent addition rate; ensure adequate reactor cooling capacity. |

| Mixing | Inefficient mixing leading to localized "hot spots" or concentration gradients, resulting in lower yield and more impurities. | Use reactors with appropriate impeller design; perform mixing studies; use computational fluid dynamics (CFD) modeling. |

| Reagent Choice | Lab-scale reagents may be too expensive, hazardous, or unavailable in bulk. chemtek.co.in | Identify and validate alternative, scalable reagents and solvents (e.g., switching from pyridine to a non-nucleophilic inorganic base). |

| Purification | Column chromatography is often not viable for large quantities. | Develop a robust crystallization procedure for purification and isolation; investigate alternative workup procedures like salt formation or extraction. |

| Process Control | Manual control of parameters is not feasible or reproducible at scale. | Implement automated process control for temperature, pH, and addition rates; utilize Process Analytical Technology (PAT) for real-time monitoring. |

Derivatives and Analogs of 4 Chlorophenylsulfonyl Acetamidoxime

Design Principles for Structural Analogs

The generation of structural analogs of (4-Chlorophenylsulfonyl)acetamidoxime is guided by established medicinal chemistry principles. These include targeted modifications of specific functionalities to probe interactions with biological targets and to modulate physicochemical properties.

Modification of the Arylsulfonyl Moiety and Substituent Effects

The 4-chlorophenylsulfonyl group is a critical component of the molecule, likely involved in key binding interactions. Modifications to this moiety can significantly impact biological activity. The nature and position of substituents on the phenyl ring can influence the electronic and steric properties of the entire sulfonyl group.

Systematic variations of the substituent at the 4-position of the phenyl ring can be explored to probe the SAR. For instance, replacing the chloro group with other halogens (e.g., fluoro, bromo) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups can fine-tune the electronic nature of the aromatic ring. This, in turn, can affect the acidity of the sulfonamide proton and its hydrogen bonding capabilities. Structure-activity relationship studies on related arylsulfonamide series have often revealed that such modifications can lead to significant changes in inhibitory potency against various targets. nih.gov

The following table illustrates potential modifications to the arylsulfonyl moiety and their predicted effects based on general principles of medicinal chemistry.

| Modification of Phenyl Ring | R-Group | Predicted Effect on Properties |

| Introduction of electron-donating groups | -CH3, -OCH3 | May increase electron density on the ring, potentially altering binding interactions. |

| Introduction of electron-withdrawing groups | -NO2, -CF3 | May decrease electron density, potentially enhancing interactions with electron-rich pockets in a target protein. |

| Variation of halogen substituents | -F, -Br, -I | Can modulate lipophilicity and steric bulk, influencing binding affinity and pharmacokinetic profile. |

| Positional Isomerism | 2-chloro, 3-chloro | Shifting the position of the chloro substituent can explore different binding orientations within a target's active site. |

Substitutions on the Acetamidoxime (B1239325) Scaffold

The acetamidoxime scaffold provides another avenue for structural modification. The amide and oxime functionalities are key features that can be altered to explore their roles in biological activity. For example, substitution on the carbon atom of the acetamido group can introduce steric bulk, which may enhance selectivity for a particular biological target.

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physicochemical characteristics. researchgate.net For this compound, several bioisosteric replacements can be considered.

The sulfonamide group itself can be considered a bioisostere of a carboxylic acid, and its bioisosteric replacement with other acidic groups like tetrazoles has been a successful strategy in drug discovery. tandfonline.comzu.ac.ae In the context of the acetamidoxime moiety, the amide bond is a potential site for bioisosteric replacement to improve metabolic stability. Heterocyclic rings such as oxadiazoles (B1248032) or triazoles can mimic the hydrogen bonding properties of the amide group. nih.gov

The following table outlines potential bioisosteric replacements for key functional groups in this compound.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Sulfonamide (-SO2NH-) | Carboxylic Acid (-COOH) | To explore alternative acidic groups for target interaction. tandfonline.comzu.ac.ae |

| Sulfonamide (-SO2NH-) | Tetrazole | To introduce a metabolically stable acidic mimic with different spatial and electronic properties. tandfonline.comzu.ac.ae |

| Amide (-CONH-) in Acetamidoxime | 1,3,4-Oxadiazole | To enhance metabolic stability while maintaining hydrogen bonding capabilities. nih.gov |

| Amide (-CONH-) in Acetamidoxime | 1,2,4-Triazole | To introduce a different heterocyclic core that can act as a hydrogen bond acceptor/donor. |

Synthesis of Diverse Structural Analogs and Libraries

The efficient synthesis of a wide range of analogs is crucial for a comprehensive SAR study. Modern synthetic methodologies, including parallel synthesis and combinatorial chemistry, are instrumental in achieving this goal.

Parallel Synthesis and Combinatorial Approaches

Parallel synthesis allows for the simultaneous creation of a large number of compounds in a spatially separated manner, significantly accelerating the drug discovery process. nih.govyoutube.com For the synthesis of a library of this compound analogs, a parallel approach could be employed where a common intermediate is reacted with a diverse set of building blocks. For example, a variety of substituted arylsulfonyl chlorides can be reacted in parallel with a protected acetamidoxime precursor. bu.edu.eg

Combinatorial chemistry, which involves the "mix and split" synthesis of large libraries of compounds, can also be applied. nih.gov This could involve the combination of a set of arylsulfonyl chlorides with a set of substituted acetamidoxime building blocks to rapidly generate a large and diverse library of potential drug candidates. nih.gov

Chemo- and Regioselective Derivatization Strategies

When dealing with multifunctional molecules like this compound, chemo- and regioselectivity are critical for achieving the desired modifications without affecting other reactive sites. nih.govyoutube.com For instance, if one wishes to selectively modify the acetamidoxime moiety without altering the arylsulfonyl group, protecting groups may be necessary.

Alternatively, the inherent reactivity differences between the functional groups can be exploited. For example, the sulfonamide nitrogen can be deprotonated with a suitable base to allow for selective alkylation or acylation. The development of selective reaction conditions is paramount for the efficient and clean synthesis of specific analogs. The use of enzymes in biocatalytic approaches can also offer high chemo- and regioselectivity for certain transformations. nih.gov

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the chemical compound this compound, with a specific focus on its derivatives, analogs, and strategies for chemical modification. Despite a thorough search of scientific literature and chemical databases, no specific research findings, detailed chemical data, or documented studies concerning the derivatization, prodrug design, or conjugation for chemical biology probes of this compound could be located.

The provided outline requires in-depth, scientifically accurate content for the following sections:

Chemical Modifications and Derivatization Strategies for Targeted Research

Conjugation for Chemical Biology Probes

Without any available research on this compound, it is not possible to generate the requested detailed article with scientifically accurate information and data tables as stipulated. The core information needed to address the specified topics does not appear to be present in the accessible scientific domain.

Therefore, this article cannot be generated as requested due to the lack of foundational data on the subject compound.

Table of Chemical Compounds

As no specific derivatives or analogs of this compound were identified in the literature, a table of related chemical compounds cannot be compiled.

Investigation of Biological Activities and Molecular Mechanisms

Identification and Characterization of Biological Targets

The specific biological targets of (4-Chlorophenylsulfonyl)acetamidoxime have not been extensively elucidated in peer-reviewed literature. Research on analogous compounds suggests potential areas of interaction, but direct evidence for the subject compound is lacking.

Enzyme Inhibition/Activation Studies (e.g., Proteases, Protein Tyrosine Kinases)

There is no specific information available in the reviewed scientific literature regarding the inhibitory or activatory effects of this compound on proteases or protein tyrosine kinases. However, studies on other derivatives of the (4-chlorophenyl)sulfonyl group have shown some enzyme inhibitory activity. For instance, certain compounds incorporating this moiety have been found to inhibit enzymes such as acetylcholinesterase and urease. These findings, while interesting, are not directly transferable to this compound.

Receptor Binding and Modulation Assays

No studies detailing the binding of this compound to specific cellular receptors or its modulatory effects have been identified.

Ion Channel Interactions and Electrophysiological Studies

Information regarding the interaction of this compound with ion channels is not present in the available scientific literature.

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a critical mechanism for many therapeutic agents. The p53-MDM2 interaction is a well-known target for PPI inhibitors. However, there is no published research that specifically investigates the role of this compound as a modulator of this or any other protein-protein interaction.

Elucidation of Molecular Mechanisms of Action

The molecular pathways that may be modulated by this compound have not been a focus of published research. While the pathways listed below are fundamental to cellular function and disease, the specific effects of this compound remain unknown.

Pathway Modulation (e.g., Angiogenesis, Apoptosis, Cell Cycle, DNA Damage, Epigenetics, Immunology & Inflammation, JAK/STAT, MAPK, PI3K/Akt/mTOR, NF-κB, TGF-beta/Smad, Ubiquitin)

There is a lack of specific data on the modulation of key signaling pathways such as angiogenesis, apoptosis, cell cycle regulation, DNA damage response, epigenetic modifications, immunological and inflammatory responses, or major signaling cascades like JAK/STAT, MAPK, PI3K/Akt/mTOR, NF-κB, and TGF-beta/Smad by this compound.

Preclinical In Vitro StudiesNo published preclinical studies were identified. Therefore, data for the following subsections are unavailable:

Cellular Uptake, Efflux, and Subcellular Distribution in Model SystemsNo studies on the pharmacokinetics of this compound at the cellular level, such as its uptake, efflux, or where it localizes within a cell, have been published.

Investigation of this compound: A Review of Publicly Available Research

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific research data for the chemical compound this compound. Despite targeted searches for its biological activities, molecular mechanisms, and preclinical data, no studies detailing its cytotoxicity, pharmacodynamics, in vivo efficacy, tissue distribution, or toxicokinetics could be identified.

The provided outline for an article on this compound requires in-depth information for the following sections:

Preclinical In Vivo Studies (Non-Human Models)

Toxicokinetic Studies in Non-Human Species for Research Guidance

Unfortunately, the scientific literature does not appear to contain the specific experimental data necessary to populate these sections for this compound. While research exists for compounds containing a (4-chlorophenyl)sulfonyl moiety, the unique acetamidoxime (B1239325) structure of the target compound means that data from these related but distinct molecules cannot be extrapolated.

Therefore, it is not possible to generate the requested scientific article in accordance with the specified outline and content requirements due to the absence of relevant primary research data in the public domain. Further investigation into this specific compound would be required to generate the detailed findings requested.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements and Key Functional Groups

The molecule (4-Chlorophenylsulfonyl)acetamidoxime is characterized by several key pharmacophoric elements that are crucial for its biological activity. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

The primary pharmacophoric features include:

The Aryl Sulfonamide Group: This consists of a 4-chlorophenyl ring attached to a sulfonamide (-SO₂NH-) linker. The sulfonamide group is a well-known pharmacophore in a multitude of clinically used drugs, including antibacterial agents and diuretics. The sulfur atom is tetrahedral, and the two oxygen atoms are excellent hydrogen bond acceptors. The N-H group can act as a hydrogen bond donor. The aromatic ring provides a platform for van der Waals and π-π stacking interactions with biological targets.

The Acetamidoxime (B1239325) Moiety: The -C(NH₂)=NOH functional group, known as an amidoxime (B1450833), is a key feature. Amidoximes are recognized as important functional groups in medicinal chemistry, often acting as bioisosteres of carboxylic acids. researchgate.net They possess both hydrogen bond donor (NH₂ and OH) and acceptor (N and O) capabilities, allowing for multiple points of interaction with a receptor. The amidoxime functional group can also chelate metal ions, which can be a critical aspect of the mechanism of action for some enzymes. nih.gov

The Methylene (B1212753) Linker: A flexible -CH₂- group connects the sulfonyl group to the acetamidoxime moiety. This linker provides conformational flexibility, allowing the two key pharmacophoric groups to adopt an optimal orientation for binding to a target.

Impact of Substituent Effects on Biological Activity and Selectivity

Substituents on the aryl ring of the sulfonamide moiety can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and selectivity.

The 4-chloro substituent on the phenyl ring is an electron-withdrawing group. This has several consequences:

Electronic Effects: The chlorine atom withdraws electron density from the phenyl ring and, by extension, from the sulfonamide group. This can affect the pKa of the sulfonamide N-H, making it more acidic. The acidity of the sulfonamide proton can be critical for its interaction with target proteins.

Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, excessive lipophilicity can also lead to non-specific binding and reduced solubility. The partition coefficient (log P) is a measure of a compound's lipophilicity, and the addition of alkyl chains to sulfonamides has been shown to increase their log P values. nih.gov

Steric Effects: The position of the substituent on the aromatic ring is crucial. A para-substituent, like the chloro group in this compound, generally has a different steric impact compared to ortho or meta substituents, which can influence how the molecule fits into a binding pocket. mdpi.com

Rational Design Principles for Enhanced Target Selectivity and Potency

Rational drug design involves the methodical development of new drugs based on an understanding of their biological targets. researchgate.net For this compound, several principles can be applied to design analogs with improved selectivity and potency.

Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be modified by replacing parts of the molecule with other groups that have similar physicochemical properties (bioisosteres). For instance, the acetamidoxime group is a known bioisostere of a carboxylic acid and can be explored in place of a carboxylate in known inhibitors. researchgate.net

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogs of this compound might bind. This allows for the design of new derivatives with optimized interactions, such as additional hydrogen bonds or hydrophobic contacts.

Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned by modifying the substituents. For example, introducing more polar groups could enhance aqueous solubility, while strategic placement of metabolically robust groups could increase the compound's half-life.

The following table illustrates how modifications to related sulfonamide scaffolds can impact biological activity, providing a basis for the rational design of new derivatives.

| Compound/Modification | Target/Activity | Key Finding |

| N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide | PLpro inhibitor | Non-planar conformations show higher bioactivity. researchgate.net |

| Sulfonamide analogs of FK506 | FKBP12 | The sulfonamide motif contributes significantly to binding affinity, with the oxygen atoms acting as key hydrogen bond acceptors. acs.org |

| Alkyllimino-substituted sulfonamides | Antibacterial | The length of the alkyl chain affects intramolecular hydrogen bonding and pKa, which influences biological activity. nih.govacs.org |

Conformational Preferences and Their Influence on Activity

The three-dimensional shape of a molecule is critical for its biological activity. The conformational preferences of this compound are determined by the rotational freedom around its single bonds.

Sulfonamide Bond Conformation: The bond between the sulfur and nitrogen atoms in the sulfonamide group is not planar like a peptide bond. This allows for a greater degree of flexibility. psu.edu The orientation of the aryl group relative to the sulfonamide is a key conformational feature. Theoretical studies on sulfanilamide (B372717) and its derivatives have shown that different conformers, such as eclipsed or staggered forms, can exist, with the preferred conformation being influenced by the solvent environment. nih.gov

Aryl Ring Orientation: The orientation of the 4-chlorophenyl ring with respect to the rest of the molecule can influence how it interacts with a binding site. Studies on benzenesulfonamides have indicated that in the isolated state, the amino group of the sulfonamide tends to lie perpendicular to the benzene (B151609) plane. mdpi.com

Flexible Linker: The methylene linker allows for significant rotational freedom, enabling the amidoxime group to explore a wide conformational space and adopt a favorable orientation for binding.

The ability of the molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is a major determinant of its potency.

Computational and Theoretical Chemistry Studies

Molecular Docking Studies and Protein-Ligand Interactions

Interaction Energy Calculations

Understanding the non-covalent interactions between a ligand and its target is fundamental to drug design. Interaction energy calculations quantify the strength of these interactions, which include hydrogen bonding, hydrophobic interactions, and pi-stacking.

Hydrogen Bonding: The sulfonamide group, a key feature in (4-Chlorophenylsulfonyl)acetamidoxime, is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH proton can be a donor. Studies on 2,6-diarylbenzenesulfonamides have shown that one of the N-H bonds of the sulfonamide group often points towards the center of an adjacent aryl ring, with distances between the hydrogen and the ring's center being in the range of 2.53 to 2.60 Å, indicating an intramolecular NH–π interaction sdu.dk.

Hydrophobic Interactions: The 4-chlorophenyl group of the molecule contributes significantly to hydrophobic interactions. In studies of sulfonamide analogues binding to the FK506-binding protein 12 (FKBP12), the pipecolate core of the ligand is buried in a hydrophobic pocket of the protein nih.govacs.org. Similarly, the chlorophenyl moiety of this compound would be expected to favor binding in hydrophobic regions of a target protein.

Pi-Stacking: The aromatic nature of the 4-chlorophenyl ring allows for pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's active site. Computational studies on aromatic sulfonyl fluorides have detailed interactions between the fluorine atom and the π region of other aromatic systems nih.gov.

An energy decomposition analysis (EDA) of the interaction between a sulfonamide NH group and a π-ring in a series of substituted benzenes revealed energetically favorable NH–π interactions across all tested compounds sdu.dk. The table below summarizes these findings for a selection of compounds.

| Interacting System | ∆EPauli (kcal/mol) | ∆Velstat (kcal/mol) | ∆Eoi (kcal/mol) | ∆Edisp (kcal/mol) | ∆Eint (kcal/mol) |

| H-Ph | 5.9 | -3.2 | -2.3 | -4.9 | -4.5 |

| MeO-Ph | 8.5 | -4.7 | -3.0 | -5.5 | -4.8 |

| Me-Ph | 6.9 | -3.8 | -2.5 | -5.2 | -4.7 |

| F-Ph | 6.2 | -2.8 | -2.3 | -5.0 | -3.9 |

| CF3-Ph | 4.7 | -1.7 | -1.9 | -4.8 | -3.6 |

This interactive table is based on data from a study on 2,6-diarylbenzenesulfonamides and illustrates the components of interaction energy between a sulfonamide and various substituted benzene (B151609) rings sdu.dk.

Virtual Screening Applications for Hit Identification and Prioritization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For a compound like this compound, this could involve screening for analogs with improved activity.

A common approach is structure-based virtual screening, where molecular docking is used to predict the binding mode and affinity of compounds in a target's active site. For example, a virtual screening of sulfonamide analogues was conducted to find new inhibitors of carbonic anhydrase (CA) II and IX, which are cancer therapy targets utrgv.eduutrgv.edu. This process involved:

Library Preparation: Building a diverse library of compounds with structural similarities to known sulfonamide inhibitors nih.gov.

Filtering: Applying filters such as Lipinski's rule of five to select for drug-like properties utrgv.eduutrgv.edu.

Molecular Docking: Docking the filtered compounds into the active site of the target protein to predict binding affinities utrgv.eduutrgv.edunih.gov.

Hit Selection: Prioritizing candidates based on their docking scores and key interactions with active site residues utrgv.eduutrgv.edu.

In a study to identify novel inhibitors of ecto-5'-nucleotidase, a virtual screening approach led to the identification of 13 active sulfonamide-containing compounds from an initial pool of 51 candidates nih.gov.

Induced Fit Docking and Flexible Ligand/Receptor Approaches

Standard docking methods often treat the protein receptor as a rigid structure. However, in reality, both the ligand and the receptor can undergo conformational changes upon binding. Induced fit docking (IFD) accounts for this flexibility, providing a more accurate prediction of the binding mode.

The IFD protocol typically involves the following steps youtube.com:

Initial Docking: A softened potential is used to dock the ligand into a rigid receptor model.

Receptor Refinement: The protein side chains within a defined radius of the ligand pose are refined in the presence of the ligand.

Ligand Redocking: The ligand is then redocked into the refined receptor structure.

This methodology has been successfully applied to benzenesulfonamide (B165840) derivatives targeting Vibrio cholerae carbonic anhydrases. In this study, the protein structure was minimized around the best-docked pose of a lead compound to optimize residue positioning before docking the rest of the library nih.gov. Docking studies of benzenesulfonamide derivatives into the active site of human carbonic anhydrase (hCA) IX have also revealed that the thiazolidinone fragment plays a crucial role in the binding of the molecules to the active site mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity based on their structural features. This involves creating a dataset of compounds with known activities and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model.

For instance, a QSAR study on a series of acetamidosulfonamide derivatives with antioxidant activity resulted in highly predictive models. The constructed models showed high correlation coefficients for radical scavenging activity (Q²LOO-CV = 0.9708) and superoxide (B77818) dismutase activity (Q²LOO-CV = 0.8753) researchgate.netnih.govnih.govelsevierpure.com. Similarly, QSAR models have been developed for para-substituted aromatic sulfonamides as carbonic anhydrase II inhibitors, yielding statistically significant results nih.govresearchgate.netnih.gov.

Descriptor Selection and Validation Techniques

The development of a robust QSAR model is highly dependent on the selection of appropriate molecular descriptors and rigorous validation.

Descriptor Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Geometrical properties, surface areas.

In a QSAR study of sulfonamide Schiff base inhibitors of carbonic anhydrase II, descriptors were selected from a large pool of geometrical, topological, quantum-mechanical, and electronic types nih.gov.

Validation Techniques: To ensure the predictive power of a QSAR model, it must be validated. Common validation techniques include:

Internal Validation: Cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly built with one data point removed and then used to predict that point researchgate.netnih.govnih.govelsevierpure.com.

External Validation: Using an external set of compounds that were not used in the model development to test its predictive ability.

The statistical quality of QSAR models is often assessed using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) researchgate.netnih.govnih.govelsevierpure.com.

Application in Lead Optimization and Analog Design

Once a validated QSAR model is established, it can be a powerful tool for lead optimization and the design of new, more potent analogs. By analyzing the QSAR equation, chemists can understand which structural features are positively or negatively correlated with the desired biological activity.

For example, a QSAR study on acetamidosulfonamide derivatives revealed that an ethylene (B1197577) group connected to a pyridine (B92270) ring was important for antioxidant activity. This insight was then used to rationally design eighty new sulfonamides with potentially enhanced activity researchgate.netnih.govnih.govelsevierpure.com. In another study on pyrimido-isoquinolin-quinone derivatives, 3D-QSAR models explained that the antibacterial activity was influenced by steric, electronic, and hydrogen-bond acceptor properties, guiding the synthesis of new, more active compounds mdpi.com.

The following table presents a hypothetical QSAR model for illustrative purposes, based on common descriptor types used for sulfonamide derivatives.

| Descriptor | Coefficient | Description | Implication for Activity |

| LogP | +0.45 | Lipophilicity | Increased lipophilicity is associated with higher activity. |

| TPSA | -0.21 | Topological Polar Surface Area | Lower polar surface area is favorable for activity. |

| MW | -0.15 | Molecular Weight | Lower molecular weight is preferred. |

| H-bond Donors | +0.33 | Number of Hydrogen Bond Donors | More H-bond donors enhance activity. |

| H-bond Acceptors | +0.28 | Number of Hydrogen Bond Acceptors | More H-bond acceptors are beneficial. |

This is an interactive, hypothetical data table illustrating how a QSAR model might guide the optimization of a compound like this compound.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in correlating the three-dimensional properties of a series of molecules with their biological activities. nih.govresearchgate.net These analyses help in understanding the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that influence a compound's interaction with a biological target. nih.govresearchgate.net The successful application of CoMFA and CoMSIA requires a dataset of structurally related compounds with measured biological activities to build and validate predictive models. nih.govresearchgate.net Currently, no such studies have been published for a series of compounds that includes this compound, making it impossible to generate or discuss specific CoMFA or CoMSIA models for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide critical insights into the dynamic nature of molecular systems, including how a ligand interacts with a protein over time. mdpi.commdpi.com These simulations are crucial for understanding various aspects of ligand-receptor interactions.

Conformational Changes and Flexibility of Ligand and Receptor

The binding of a ligand can induce significant conformational changes in both the ligand and the receptor. MD simulations can capture these changes, providing a detailed picture of the induced-fit process and the flexibility of different regions of the protein and the ligand upon binding. In the absence of research on this compound, its specific effects on receptor conformation and its own flexibility within a binding site remain uncharacterized.

Binding Thermodynamics and Free Energy Calculations

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations are employed to estimate the binding affinity of a ligand to a protein. mdpi.com These calculations are computationally intensive and provide a theoretical basis for the strength of the interaction. There are no published binding free energy calculations for this compound.

Solvent Effects on Molecular Interactions

The role of solvent, typically water, is critical in molecular recognition. MD simulations explicitly model solvent molecules, allowing for the study of how they mediate or influence the interaction between a ligand and a protein. The specific influence of the solvent on the binding of this compound has not been investigated.

Analytical Methodologies for Research Applications

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the isolation and purity assessment of (4-Chlorophenylsulfonyl)acetamidoxime. The choice of method depends on the specific analytical challenge, such as sample complexity, the scale of purification, and the need for chiral separation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The polarity of the molecule, imparted by the sulfonyl and amidoxime (B1450833) groups, makes reversed-phase HPLC a particularly suitable approach.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of buffers in the mobile phase can help to control the ionization state of the amidoxime and any acidic or basic impurities, thereby improving peak shape and reproducibility. For the detection of this compound, which contains a chromophore (the chlorophenyl group), UV-Vis detection is highly effective. Other detection methods such as mass spectrometry (LC-MS) can provide additional structural information and are useful for identifying impurities and degradation products.

Interactive Data Table: Illustrative HPLC Method for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally employed for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. However, derivatization of the molecule can render it suitable for GC analysis. For instance, silylation of the hydroxyl and amine protons in the acetamidoxime (B1239325) group would increase its volatility and thermal stability.

Following derivatization, the resulting compound can be analyzed on a GC system equipped with a non-polar or medium-polarity capillary column. A flame ionization detector (FID) would provide a general response, while a mass spectrometer (GC-MS) would offer definitive identification of the derivatized compound and any related volatile impurities.

Chiral Separation Techniques (e.g., Chiral HPLC, GC)

The potential for chirality in derivatives of this compound or in related synthetic intermediates necessitates the use of chiral separation techniques. Chiral HPLC is the most common approach for the enantiomeric resolution of such compounds. This can be achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. nih.gov The mobile phase composition, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best separation. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to both normal- and reversed-phase HPLC. Utilizing supercritical carbon dioxide as the primary mobile phase component, often with a small amount of a polar co-solvent like methanol, SFC can provide rapid and efficient separations. For a compound like this compound, SFC can be advantageous due to the lower backpressure and higher diffusion coefficients associated with supercritical fluids, leading to faster analysis times. Both chiral and achiral separations can be performed using SFC with appropriate stationary phases.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments can provide an unambiguous assignment of the structure of this compound.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The aromatic protons on the chlorophenyl ring will appear as a characteristic set of doublets. The methylene (B1212753) protons adjacent to the sulfonyl group and the protons of the amidoxime group will have distinct chemical shifts.

¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal, with its chemical shift being indicative of its electronic environment. The carbonyl and aromatic carbons will resonate at lower fields (higher ppm values), while the aliphatic carbons will appear at higher fields. wisc.edu

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals which protons are coupled to each other, while HSQC correlates protons with the carbon atoms to which they are directly attached.

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.6 - 7.9 | Multiplet | 4H |

| -NH Proton | ~8.0 | Broad Singlet | 1H |

| -OH Proton | ~9.5 | Broad Singlet | 1H |

| Methylene Protons (-CH₂-) | ~4.2 | Singlet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=N Carbon | ~150 |

| Aromatic Carbons | 128 - 142 |

| Methylene Carbon (-CH₂-) | ~60 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. In a typical MS analysis of "this compound," the molecule would be ionized and the mass-to-charge ratio (m/z) of the resulting ions measured. High-Resolution Mass Spectrometry (HRMS) would further refine this by providing a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For "this compound" (Molecular Formula: C₈H₉ClN₂O₃S), the expected monoisotopic mass can be precisely calculated. HRMS analysis, often coupled with liquid chromatography (LC-HRMS), would aim to detect the protonated molecule, [M+H]⁺, and potentially other adducts (e.g., [M+Na]⁺). The high mass accuracy of HRMS, typically within a few parts per million (ppm), helps to distinguish the target compound from other molecules with the same nominal mass.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to piece together the compound's structure. For "this compound," characteristic fragmentation patterns would be expected, such as the cleavage of the sulfonyl group or the acetamidoxime side chain.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [M+H]⁺ | 265.0075 | 265.0073 | -0.75 |

| [M+Na]⁺ | 287.0004 | 287.0001 | -1.04 |

Note: The observed m/z and mass accuracy values are illustrative and represent typical data obtained from an HRMS instrument like an Orbitrap or FT-ICR mass spectrometer.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl (S=O), amino (N-H), hydroxyl (O-H), and carbon-nitrogen (C=N) groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Amine | N-H stretch | 3400-3300 |

| Hydroxyl | O-H stretch | 3300-3200 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Oxime | C=N stretch | 1680-1650 |

| Sulfonyl | S=O stretch (asymmetric) | 1350-1300 |

| Sulfonyl | S=O stretch (symmetric) | 1160-1120 |

| Chlorophenyl | C-Cl stretch | 800-600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the chlorophenyl ring and the conjugated system in "this compound" would result in characteristic UV absorption maxima (λ_max). This technique is particularly useful for quantitative analysis using the Beer-Lambert law.

X-ray Crystallography for Structural Elucidation

For "this compound," a successful crystallographic analysis would provide unambiguous confirmation of its molecular structure, including the stereochemistry of the acetamidoxime group and the geometry around the sulfur atom. This data is invaluable for understanding the molecule's physical properties and its interactions with biological targets. While a simulated diffraction pattern for a mixture containing acetamidoxime has been reported in a general context, specific crystallographic data for "this compound" is not readily found in public literature. google.com

Advanced Detection and Quantification in Complex Research Matrices

Bioanalytical Method Development for In Vitro and In Vivo Samples (non-human)

To study the behavior of "this compound" in biological systems, robust bioanalytical methods are required. These methods are typically based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The development of such a method would involve optimizing the chromatographic conditions to separate the analyte from endogenous matrix components in samples like plasma, urine, or tissue homogenates from preclinical species.

Method validation would be performed according to established guidelines, ensuring the method is sensitive, specific, accurate, and precise. A key aspect of this is the use of an appropriate internal standard, which is a molecule structurally similar to the analyte, added to samples to correct for variations in sample preparation and instrument response.

Metabolite Identification and Profiling in Preclinical Studies

In preclinical research, understanding the metabolic fate of a compound is crucial. High-resolution mass spectrometry is a powerful tool for identifying potential metabolites of "this compound" in samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, excreta) studies.

The general approach involves comparing the MS data from control samples with that from samples incubated with the compound. Putative metabolites can be detected by searching for predicted metabolic transformations, such as oxidation, hydroxylation, or conjugation, and their corresponding mass shifts. The high mass accuracy of HRMS is critical for proposing the elemental composition of these metabolites, and subsequent MS/MS analysis helps to elucidate their structures.

Spectroscopic and Chromatographic Techniques for Degradation Product Analysis

For pharmaceutical development and to ensure the stability of a compound, it is necessary to identify any degradation products that may form under various stress conditions (e.g., light, heat, humidity, acidic/basic conditions). Techniques such as HPLC with UV detection (HPLC-UV) and LC-MS are central to this analysis.

A forced degradation study would be conducted, and the resulting samples analyzed to separate and identify the degradation products. The chromatographic profile would reveal the number of degradation products, and their UV spectra could provide initial clues about their structures. LC-MS analysis would then be used to obtain the molecular weights and fragmentation patterns of these impurities, allowing for their structural elucidation.

Potential Research Applications and Future Directions

Development as Chemical Probes for Biological Systems

The structural characteristics of (4-Chlorophenylsulfonyl)acetamidoxime make it a promising candidate for development as a chemical probe to investigate complex biological systems.

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. frontiersrj.comfrontiersrj.com These activities often stem from the specific inhibition of enzymes or the modulation of protein-protein interactions. The this compound scaffold could be used to develop novel probes to identify and validate new biological targets. By systematically modifying the structure of the compound and observing the effects on cellular pathways, researchers could potentially elucidate the roles of specific proteins in disease processes.

Amidoximes are also recognized for their diverse biological activities and their ability to act as bioisosteres for carboxylic acids and esters, which can improve pharmacokinetic properties. researchgate.net This feature could be exploited to design probes with enhanced cell permeability and target engagement.

To facilitate its use as a chemical probe, this compound could be derivatized with reporter tags. The synthesis of fluorescently labeled versions would enable researchers to visualize the subcellular localization of the compound and its biological targets using advanced microscopy techniques. Similarly, the addition of an affinity tag, such as biotin, would allow for the isolation and identification of binding partners through affinity chromatography followed by mass spectrometry. These approaches are fundamental to modern chemical biology for understanding the mechanism of action of small molecules.

Exploration in Materials Science and Polymer Chemistry

The reactivity and structural features of this compound also suggest its potential utility in the field of materials science.

The amidoxime (B1450833) group is known for its ability to chelate metal ions. This property could be harnessed by incorporating this compound as a monomer or a functional side group into polymers. Such polymers could find applications in water purification for the removal of heavy metals or as catalysts in various chemical reactions. The phenylsulfonyl group can impart thermal stability and specific solubility characteristics to the resulting polymer.

The development of "smart" materials that respond to external stimuli is a burgeoning area of research. The chemical functionalities within this compound could potentially be leveraged to create responsive materials. For instance, the sulfonamide or amidoxime groups might undergo conformational changes or reversible chemical reactions in response to changes in pH, temperature, or the presence of specific analytes. This could lead to the development of smart coatings with self-healing properties or controlled-release capabilities for applications in drug delivery or corrosion protection.

Applications in Analytical Chemistry and Sensor Development

Table of Potential Applications

| Research Area | Potential Application | Rationale Based on Functional Groups |

| Biological Systems | Chemical Probe for Target Validation | Sulfonamide bioactivity; Amidoxime as bioisostere. frontiersrj.comresearchgate.net |

| Fluorescent/Affinity Probe | Amenable to chemical modification with reporter tags. | |

| Materials Science | Functional Polymer Additive | Amidoxime for metal chelation; Sulfonyl for thermal stability. |

| Smart Materials and Coatings | Potential for stimulus-responsive behavior of functional groups. | |

| Analytical Chemistry | Chemical Sensor | Metal ion coordination by the amidoxime group. |

Reagents for Specific Chemical Detection

The amidoxime functional group is known for its ability to chelate metal ions. researchgate.net This property is the basis for the development of various chemical sensors. The nitrogen and oxygen atoms of the amidoxime group can form stable complexes with a variety of metal cations.

The specific structure of this compound could theoretically be leveraged for the detection of certain analytes. The sulfonyl group, being strongly electron-withdrawing, can influence the electronic environment of the amidoxime, potentially modulating its binding affinity and selectivity for specific ions. researchgate.net Further research would be required to explore these potential applications and to identify the specific analytes that this compound could detect.

| Functional Group | Potential Application in Detection | Rationale |

| Amidoxime | Metal Ion Chelation | The nitrogen and oxygen atoms can form coordination complexes with metal ions. researchgate.net |

| Sulfonyl | Modulation of Selectivity | The electron-withdrawing nature can alter the electronic properties of the amidoxime group, potentially enhancing selectivity for specific analytes. researchgate.net |

Components in Biosensors or Chemosensors

Building upon the principle of chemical detection, this compound could potentially be incorporated into the design of biosensors or chemosensors. The development of such sensors often relies on the immobilization of a receptor molecule onto a transducer. The amidoxime group's affinity for certain ions could be the basis for the sensor's recognition element. researchgate.net

Emerging Research Areas for Sulfonyl-Amidoxime Scaffolds

The broader class of sulfonyl-amidoxime scaffolds is beginning to attract attention in various fields of chemical and biological research.

Exploration in Neglected Tropical Diseases Research Models

Sulfonamides, a class of compounds containing the sulfonyl group, have a long history as antimicrobial agents. wikipedia.org More recently, derivatives of sulfonamides have been investigated for their potential against a range of pathogens, including those responsible for neglected tropical diseases. Research has shown that certain sulfonamide derivatives exhibit activity against Trypanosoma cruzi, the parasite that causes Chagas disease.

Given that the sulfonyl moiety is a key component of this compound, it is plausible that this compound and related sulfonyl-amidoximes could be explored as starting points for the development of new therapeutic agents for such diseases. The amidoxime group can also contribute to biological activity, as amidoximes themselves have been shown to possess a wide range of pharmacological properties. nih.gov

Application in Agri-Chemical Research (e.g., plant pathogen inhibition)

The sulfonyl group is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides and fungicides. For example, N-sulfonyl amino acid amides have been designed as fungicides effective against plant pathogens like Phytophthora infestans. researchgate.net

The combination of a sulfonyl group with an amidoxime in a single molecule could lead to novel agrochemical candidates. The amidoxime moiety could influence the compound's uptake and translocation in plants or could contribute to its mechanism of action against plant pathogens. Research in this area would involve synthesizing a library of sulfonyl-amidoxime derivatives and screening them for activity against a panel of relevant plant pathogens.

Future Research Challenges and Opportunities in Medicinal Chemistry and Chemical Biology

The exploration of this compound and related compounds is not without its challenges and offers numerous opportunities for further investigation.

Addressing Selectivity and Off-Target Interactions